![molecular formula C9H7N3O2 B128568 4-Aminocinnoline-3-carboxylic acid CAS No. 143232-59-1](/img/structure/B128568.png)
4-Aminocinnoline-3-carboxylic acid
Overview
Description
“4-Aminocinnoline-3-carboxylic acid” is a chemical compound with the CAS Number: 2408968-52-3 . It has a molecular weight of 225.63 . The IUPAC name for this compound is this compound hydrochloride .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several papers . For instance, one method involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Another method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H
.
Chemical Reactions Analysis
Carboxylic acids, such as “this compound”, can undergo a variety of reactions . They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and be converted into esters, among other reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Bhatt, Agrawal, and Patel (2015) explored the synthesis of amino-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation and conventional heating. These compounds demonstrated potent anticancer activities, surpassing doxorubicin in some cases, and showed significant apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Physicochemical Properties
Lewgowd et al. (2007) analyzed the physicochemical properties of some antibacterial active 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives. They determined the partition coefficient and dissociation constant, providing valuable information for further drug design (W. Lewgowd, Andrzej Stańczaka, Z. Ochocki, & K. Rzeszowska-Modzelewska, 2007).
Development of Chiral Linear Carboxamides
Khalifa et al. (2014) reported on the synthesis of chiral linear carboxamide derivatives incorporating a peptide linkage, using nalidixic acid and amino acids. These novel compounds could have implications in the development of new pharmaceuticals (N. Khalifa, A. Naglah, M. Al-Omar, M. Abo-Ghalia, & A. Amr, 2014).
Conformational Studies
Lesarri et al. (2005) studied the conformation of 4-hydroxyproline, a structurally related compound, in the gas phase, providing insights into the behavior of similar amino acids and their derivatives (A. Lesarri, E. Cocinero, J. López, & J. Alonso, 2005).
Photophysical Properties
Padalkar and Sekar (2014) synthesized quinoline derivatives with azole moieties, studying their photophysical behaviors. This research contributes to the understanding of the properties of quinoline carboxylic acids in different solvent polarities (Vikas Padalkar & N. Sekar, 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Aminocinnoline-3-carboxylic acid are Tyrosine kinases and Topoisomerase I . These enzymes play a crucial role in cell division and DNA replication, making them common targets for anticancer agents .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes such as cell division and DNA replication .
Pharmacokinetics
The development of cinnoline-based molecules has been noted for their contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest . This can lead to apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .
Safety and Hazards
Future Directions
The future directions for “4-Aminocinnoline-3-carboxylic acid” and similar compounds could involve the development of more atom-economic, safe, and practical methods for obtaining these compounds . This could include the discovery of direct and catalytic methods that align with green chemistry principles .
properties
IUPAC Name |
4-aminocinnoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162360 | |
Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143232-59-1 | |
Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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